molecular formula C12H8Cl2O2 B2565275 1,4-Phenylenediacryloyl chloride CAS No. 35288-49-4

1,4-Phenylenediacryloyl chloride

Cat. No.: B2565275
CAS No.: 35288-49-4
M. Wt: 255.09
InChI Key: WQZLRZFBCIUDFL-UHFFFAOYSA-N
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Description

1,4-Phenylenediacryloyl chloride (CAS: 35288-49-4) is a diacid chloride derivative featuring two acryloyl chloride (propenoyl chloride, CH₂=CHCOCl) groups attached to the para positions of a benzene ring . Its molecular formula is C₁₂H₈Cl₂O₂, with a calculated molar mass of 254.0 g/mol. The compound’s structure (Fig. 1) includes conjugated double bonds in the acryloyl moieties, which confer reactivity toward addition and polymerization reactions. While its physical properties, such as melting point and density, remain unreported in available literature, its structural similarity to other diacyl chlorides suggests utility in synthesizing crosslinked polymers, specialty coatings, or functionalized materials requiring unsaturated bonds for further modification .

Properties

IUPAC Name

(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLRZFBCIUDFL-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35288-49-4
Record name 1,4-Phenylene diacryloyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Phenylenediacryloyl chloride can be synthesized through the reaction of terephthalaldehyde with acryloyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride groups. The reaction can be represented as follows:

C6H4(CHO)2+2CH2=CHCOClC6H4(CH=CHCOCl)2+2HCl\text{C}_6\text{H}_4(\text{CHO})_2 + 2 \text{CH}_2=\text{CHCOCl} \rightarrow \text{C}_6\text{H}_4(\text{CH=CHCOCl})_2 + 2 \text{HCl} C6​H4​(CHO)2​+2CH2​=CHCOCl→C6​H4​(CH=CHCOCl)2​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1,4-Phenylenediacryloyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acryloyl chloride groups can be substituted by nucleophiles such as amines or alcohols, forming amides or esters.

    Polymerization Reactions: It can undergo polycondensation reactions to form polymers with high thermal stability and mechanical strength.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Lewis acids or bases to facilitate the reaction.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Major Products:

    Amides and Esters: Formed through substitution reactions.

    Polymers: Formed through polycondensation reactions, often used in high-performance applications.

Scientific Research Applications

Applications in Polymer Chemistry

  • Polymer Synthesis :
    • Monomer for Specialty Polymers : It serves as a monomer in the synthesis of various polymers such as poly(arylene ether)s, polyimides, and poly(phenylene vinylene)s. These polymers exhibit desirable properties like high thermal stability and mechanical strength.
    • Crosslinking Agent : The compound acts as a crosslinking agent, enhancing the mechanical properties and thermal stability of materials. Crosslinked polymers formed using this compound are suitable for high-performance applications in electronics and aerospace.
  • Surface Functionalization :
    • 1,4-Phenylenediacryloyl chloride is utilized to functionalize surfaces and nanoparticles, improving adhesion, wettability, and biocompatibility. This application is crucial in the development of advanced materials for biomedical devices.

Biomedical Applications

  • Self-Healing Hydrogels :
    • Recent studies have highlighted the use of this compound in self-healing hydrogels. These hydrogels can recover from damage autonomously, making them suitable for applications in coatings and biomedical devices .
    • The mechanism involves forming covalent bonds that allow the material to heal itself upon damage, which is vital for extending the lifespan of materials used in dynamic environments.
  • Antimicrobial Coatings :
    • The compound has been incorporated into hydrogel coatings that exhibit antimicrobial and antifouling properties. These coatings are essential for preventing biofilm formation on medical devices and surfaces exposed to biological environments .

Mechanism of Action

The mechanism of action of 1,4-Phenylenediacryloyl chloride primarily involves its reactivity with nucleophiles. The acryloyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to act as a crosslinking agent, forming covalent linkages between polymer chains and enhancing the material’s properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound to 1,4-phenylenediacryloyl chloride is terephthaloyl chloride (1,4-benzenedicarbonyl chloride, CAS: 100-20-9), a key monomer in high-performance polymers. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Terephthaloyl Chloride

Property This compound Terephthaloyl Chloride
CAS Number 35288-49-4 100-20-9
Molecular Formula C₁₂H₈Cl₂O₂ C₈H₄Cl₂O₂
Molar Mass (g/mol) 254.0 (calculated) 203.02
Density (g/cm³) Not reported 1.34
Melting Point (°C) Not reported 79–81
Structure Benzene with two acryloyl chloride groups (CH₂=CHCOCl) Benzene with two carbonyl chloride groups (COCl)
Key Applications Potential use in vinyl-based polymers, crosslinking agents, or photoresists (hypothesized) Production of Kevlar (with p-phenylenediamine) , polyesters, and specialty coatings

Structural and Reactivity Differences

Functional Groups :

  • This compound contains acryloyl chloride groups , which include α,β-unsaturated carbonyl systems. This enables Michael addition or radical polymerization via the vinyl double bond, in addition to typical acyl chloride reactivity (e.g., nucleophilic substitution) .
  • Terephthaloyl chloride features carbonyl chloride groups , which are highly electrophilic and participate in condensation reactions (e.g., with diamines to form polyamides like Kevlar) .

Molecular Weight and Physical Properties :

  • The larger molecular weight of this compound (254.0 vs. 203.02 g/mol) arises from its extended acryloyl substituents. However, the lack of reported melting or boiling points for this compound limits direct physical comparisons .

Applications :

  • Terephthaloyl chloride is industrially significant due to its role in synthesizing aramid fibers (e.g., Kevlar) and high-strength polymers .
  • This compound’s unsaturated structure suggests niche applications in photocurable resins or elastomers , where double bonds enable post-polymerization modifications. However, commercial uses are less documented, indicating a need for further research .

Research Findings

  • Terephthaloyl Chloride : Studies confirm its reactivity with aromatic diamines (e.g., p-phenylenediamine) to form crystalline, thermally stable polyamides. Its high melting point (79–81°C) facilitates processing in polymer synthesis .
  • This compound: Limited data exists, but computational models predict its acryloyl groups enhance solubility in organic solvents compared to terephthaloyl chloride. Experimental work is required to validate these predictions .

Biological Activity

1,4-Phenylenediacryloyl chloride (PDAC) is a compound with significant biological activity, particularly in the fields of cancer research and materials science. It is characterized by its unique structure, which allows it to function as a crosslinking agent in polymerization processes and exhibit selective toxicity towards cancer cells. This article explores the biological activity of PDAC through various studies, highlighting its mechanisms of action, applications, and potential therapeutic uses.

  • Chemical Formula : C12_{12}H8_{8}Cl2_2O2_2
  • Molecular Weight : 255.1 g/mol
  • CAS Number : 35288-49-4
  • Physical State : Solid
  • Melting Point : 171-172 °C

Structure

The structure of PDAC includes two acrylamide groups attached to a phenylene ring, contributing to its reactivity and biological properties. The presence of chlorine atoms enhances its electrophilic nature, allowing it to interact with various biological molecules.

PDAC exhibits its biological activity primarily through the following mechanisms:

  • Reactive Oxygen Species (ROS) Generation : PDAC has been shown to induce oxidative stress in cancer cells by increasing ROS levels, leading to cell death via apoptosis. This selectivity is due to the higher baseline ROS levels in cancer cells compared to normal cells .
  • Crosslinking Properties : As a crosslinking agent, PDAC can form hydrogels that enhance drug delivery systems and tissue engineering applications. These hydrogels can be designed to release therapeutic agents in a controlled manner .
  • Selective Toxicity : Studies indicate that PDAC selectively targets transformed cells while sparing normal cells, making it a promising candidate for cancer therapy .

Study 1: Anticancer Activity

A study investigated the effects of PDAC on various cancer cell lines. Results showed that PDAC treatment resulted in significant cell death in HeLa and H1703 cells, with increased markers of oxidative stress and DNA damage observed post-treatment. The study concluded that PDAC's ability to elevate ROS levels was a key factor in its anticancer properties .

Study 2: Hydrogel Formation

Research on self-healing hydrogels incorporating PDAC demonstrated its effectiveness as a crosslinking agent. The hydrogels exhibited remarkable mechanical properties and healing capabilities when exposed to different pH environments, suggesting potential applications in biomedical fields such as wound healing and drug delivery systems .

Data Table: Biological Activity Summary

Activity Observation Reference
ROS GenerationIncreased levels leading to apoptosis
Selective CytotoxicityHigher toxicity in cancer cells vs. normal cells
Hydrogel FormationEffective crosslinking agent for self-healing hydrogels

Cancer Therapy

Due to its selective cytotoxicity towards cancer cells, PDAC is being explored as an innovative therapeutic agent for cancer treatment. Its ability to induce oxidative stress selectively can be harnessed to develop targeted therapies that minimize damage to healthy tissues.

Material Science

PDAC's role as a crosslinker in polymer chemistry opens avenues for creating advanced materials with specific properties, including self-healing capabilities and enhanced mechanical strength. These materials have potential applications in coatings, adhesives, and biomedical devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-phenylenediacryloyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of aromatic acid chlorides typically involves reacting carboxylic acids with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For derivatives such as terephthaloyl chloride (structurally analogous to this compound), chlorination of benzaldehyde derivatives or Friedel-Crafts acylation using AlCl₃ as a catalyst are documented . Key parameters include temperature control (30–50°C), inert atmospheres to prevent hydrolysis, and stoichiometric excess of chlorinating agents to maximize yield. Post-synthesis purification via fractional distillation or recrystallization is critical to remove residual solvents or byproducts.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity and toxicity, handling requires stringent safety measures:

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), full-face respirators with ABEK filters, and safety goggles to prevent inhalation or skin contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to HCl vapors, a common byproduct.
  • Emergency Protocols : Neutralize spills with dry sodium bicarbonate and avoid water, which can exacerbate reactivity . Toxicity data for analogous chlorides (e.g., LD₅₀ of 40,142 µg/kg in mice via intraperitoneal exposure) underscore the need for rigorous containment .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • FT-IR/NMR : Confirm the presence of acryloyl chloride groups via carbonyl stretching frequencies (~1800 cm⁻¹) and proton NMR signals for aromatic protons (δ 7.5–8.0 ppm) and vinyl groups (δ 5.5–6.5 ppm).
  • HPLC Optimization : Adapt methods from related dihydropyridine analyses by using a C18 column, acetonitrile-water (70:30) mobile phase buffered at pH 5 with 10 mM acetate, and UV detection at 237 nm for quantification . Calibration curves should be validated with ≤5% RSD for precision .

Advanced Research Questions

Q. How can experimental design optimize the synthesis and purification of this compound?

  • Methodological Answer : Employ a factorial design to test variables like reagent molar ratios (SOCl₂:acid), temperature (25–60°C), and reaction time (2–24 hrs). Response Surface Methodology (RSM) can model interactions between factors to maximize yield and purity. For example, Baranda et al. (2005) optimized HPLC separations by testing pH, organic solvent ratios, and temperature, achieving >98% accuracy . Similar principles apply to reaction optimization.

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer : Discrepancies in NMR/IR spectra often arise from incomplete chlorination or hydrolysis. Use LC-MS to identify byproducts (e.g., residual carboxylic acid). For example, if a carbonyl signal at 1700 cm⁻¹ (carboxylic acid) persists, increase SOCl₂ stoichiometry or reaction time. Chromatographic retention time shifts (e.g., in HPLC) can indicate impurities; re-optimize mobile phase pH or gradient elution .

Q. How does this compound behave in polymer synthesis, and what analytical techniques validate its incorporation?

  • Methodological Answer : As a diacid chloride, it can polymerize with diamines (e.g., p-phenylenediamine) via interfacial polycondensation to form polyamides or polyaramids . Monitor reaction kinetics using in-situ FT-IR to track carbonyl group consumption. Gel Permeation Chromatography (GPC) determines molecular weight distribution, while Differential Scanning Calorimetry (DSC) assesses thermal stability (e.g., Tg > 300°C for aramid analogs) .

Q. What are the challenges in replicating published protocols for this compound-based reactions?

  • Methodological Answer : Batch-to-batch variability in reagent purity (e.g., SOCl₂ moisture content) significantly impacts reproducibility. Pre-dry reagents over molecular sieves and validate water content via Karl Fischer titration. For example, BASF’s technical guidelines emphasize testing small batches before scaling up due to sensitivity to trace impurities .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between theoretical and experimental yields in large-scale syntheses?

  • Methodological Answer : Lower yields in scaled reactions often stem from inefficient heat dissipation or side reactions. Use computational fluid dynamics (CFD) to model mixing efficiency in reactors. For example, a 10% yield drop at 1 kg scale vs. 10 g may require adjusting agitation rates or cooling profiles.

Q. Why do HPLC retention times vary for this compound derivatives across studies?

  • Methodological Answer : Column aging, mobile phase pH drift (±0.2 units), or temperature fluctuations (±2°C) alter retention times. System suitability tests with reference standards (e.g., benzoyl chloride) before each run ensure consistency. Baranda et al. achieved <5% RSD by standardizing buffer preparation and column conditioning .

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